4-(4-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
CAS No.: 1185074-88-7
Cat. No.: VC4444650
Molecular Formula: C21H22N2O3S
Molecular Weight: 382.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185074-88-7 |
|---|---|
| Molecular Formula | C21H22N2O3S |
| Molecular Weight | 382.48 |
| IUPAC Name | [4-(4-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C21H22N2O3S/c1-2-16-9-11-17(12-10-16)23-15-20(21(24)22-13-5-6-14-22)27(25,26)19-8-4-3-7-18(19)23/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |
| Standard InChI Key | FOAFJDGQZCPOEZ-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4 |
Introduction
4-(4-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound belonging to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific compound features a benzothiazine core fused with a pyrrolidine ring and substituted with an ethylphenyl group.
Synthesis
The synthesis of 4-(4-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves a multi-step process. This includes reactions with various reagents and catalysts under controlled conditions to ensure high yields and purity of the final product.
Synthesis Steps
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Starting Materials: The synthesis begins with appropriate starting materials, such as benzothiazine derivatives and pyrrolidine-based compounds.
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Condensation Reactions: These materials undergo condensation reactions to form the core structure.
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Substitution Reactions: Further substitution reactions are performed to introduce the ethylphenyl group.
Biological Activities and Applications
Benzothiazine derivatives, including 4-(4-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione, have been studied for their potential therapeutic applications. These include anti-inflammatory, antimicrobial, and anticancer effects. The compound's ability to interact with specific molecular targets can affect various signaling pathways critical for cell survival and proliferation.
Biological Activities Table
| Activity | Description |
|---|---|
| Anti-inflammatory | Potential to reduce inflammation |
| Antimicrobial | Ability to inhibit microbial growth |
| Anticancer | Potential to inhibit cancer cell proliferation |
Mechanism of Action
The mechanism of action for 4-(4-ethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. This interaction can modulate signaling pathways that are crucial for cell survival and proliferation, making it a candidate for further research in cancer treatment and other diseases.
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